molecular formula C15H15ClN2OS2 B2855625 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 887225-41-4

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2855625
CAS No.: 887225-41-4
M. Wt: 338.87
InChI Key: AZBFOYPSPZZVAA-UHFFFAOYSA-N
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Description

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • A thieno[3,2-d]pyrimidin-4-one scaffold, which combines a thiophene ring fused to a pyrimidinone moiety.
  • A sulfanyl group at position 2, substituted with a (3-chlorophenyl)methyl group.
  • An ethyl group at position 3, contributing to steric and electronic modulation.
  • Partial saturation of the fused rings (3H,4H,6H,7H), likely influencing conformational flexibility .

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS2/c1-2-18-14(19)13-12(6-7-20-13)17-15(18)21-9-10-4-3-5-11(16)8-10/h3-5,8H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBFOYPSPZZVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CCS2)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thienopyrimidinone derivatives exhibit structural diversity, with variations in substituents and fused rings impacting physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Features/Activity Reference
Target Compound : 2-{[(3-Chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one 2: (3-Cl-benzyl)sulfanyl; 3: ethyl ~366.89 g/mol* Partially saturated core; potential for CNS or anti-inflammatory applications (inferred)
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2: (3-Cl-benzyl)sulfanyl; 3: ethyl; 5,6: methyl ~423.93 g/mol Increased steric bulk at 5,6 positions; possible enhanced metabolic stability
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 2: (4-Cl-benzyl)sulfanyl; 3: 2-methoxyphenyl ~425.92 g/mol Electron-donating methoxy group may improve solubility; aryl substitution at position 3
3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Cyclopenta-fused core; 2: (4-Me-benzyl)sulfanyl ~457.99 g/mol Fused cyclopentane enhances rigidity; potential selectivity in enzyme inhibition
2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-(2-methoxyethyl)-thieno[3,2-d]pyrimidin-4-one 2: piperidinyl-sulfanyl; 3: 2-methoxyethyl ~434.49 g/mol Polar substituents (piperidine, methoxy) may enhance bioavailability

*Calculated based on molecular formula C₁₆H₁₄ClN₂OS₂.

Key Findings:

Ethyl vs. Aryl Substitution: The ethyl group at position 3 (target compound) offers reduced steric hindrance compared to aryl groups (e.g., 2-methoxyphenyl in ), which may influence target selectivity.

Ring Saturation and Fusion: Partial saturation (3H,4H,6H,7H) in the target compound likely improves solubility over fully aromatic systems .

Biological Activity Trends: Analgesic activity has been reported for Schiff base derivatives of thienopyrimidinones (e.g., 3-amino-substituted analogs), suggesting the scaffold’s versatility in CNS applications . Piperidine- or morpholine-containing derivatives (e.g., ) show enhanced pharmacokinetic profiles due to increased polarity and hydrogen-bonding capacity.

Biological Activity

2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of a sulfanyl group and a chlorophenyl moiety enhances its chemical reactivity and biological profile, making it a subject of interest in various scientific studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C16H15ClN2OS
Molecular Weight 320.82 g/mol
InChI Key InChI=1S/C16H15ClN2OS/c1-2-23-16(24)15-14(8-3-4-9-13(20)10-12)21-17(23)25-11-12/h3-10,21H,2,11H2,1H3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an agonist at serotonin receptors (specifically 5-HT2C), which may contribute to pharmacological effects such as mood modulation and appetite regulation. Additionally, the compound may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Antiparasitic Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For instance:

  • Compounds similar to 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-ethyl have shown IC50 values in the micromolar range against P. falciparum strains.
  • A study demonstrated that structural modifications at specific positions (e.g., para-substitution on phenyl rings) can enhance antiplasmodial efficacy .

Anticancer Activity

The compound's potential anticancer properties have been explored through cytotoxicity assays on various cancer cell lines:

  • Compounds in this class have shown promising results against cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) with IC50 values ranging from 1.18 µM to 8.83 µM .

Study on Antiplasmodial Activity

In a study assessing the antiplasmodial activity of thienopyrimidine derivatives:

  • Several compounds were screened against the asexual erythrocytic stage of P. falciparum, showing varied efficacy based on structural modifications.
Compound IDIC50 (μM)Comments
Compound A1.46High potency with para-chloro substitution
Compound B5.74Moderate potency with benzyl group
Compound C0.563Comparable activity to chloroquine

Cytotoxic Activity Study

A separate investigation into the cytotoxic effects of thienopyrimidine derivatives revealed:

  • The most active compounds displayed significant inhibition of cell growth across multiple cancer cell lines.
Compound IDCell LineIC50 (μM)
Compound XMCF71.18
Compound YHCT1161.38
Compound ZPC34.18

Q & A

Q. 1.1. How can the synthesis of this thieno[3,2-d]pyrimidin-4-one derivative be optimized for higher yields and purity?

Answer: The synthesis involves multi-step reactions, typically starting with cyclization of a thioketone precursor followed by nucleophilic substitution. Key optimization steps include:

  • Catalyst selection : Use Pd/C or ZnCl₂ to enhance coupling reactions (e.g., for introducing the 3-chlorophenylmethyl group) .
  • Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) under reflux conditions improves solubility and reaction kinetics .
  • Temperature control : Maintain 80–100°C during substitution steps to minimize side products .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) achieves >95% purity .

Q. 1.2. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethyl group at C3 and sulfanyl linkage at C2). Aromatic protons from the 3-chlorophenyl group appear as a multiplet at δ 7.2–7.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 405.0521 for C₁₇H₁₆ClN₂OS₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer: Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Standardized assays : Use enzyme inhibition (e.g., kinase assays) with IC₅₀ values normalized to positive controls (e.g., staurosporine) .
  • Orthogonal validation : Combine SPR (surface plasmon resonance) for binding affinity with cellular viability assays (MTT) to confirm target engagement .
  • Batch analysis : Compare bioactivity across synthesis batches purified via preparative HPLC to rule out impurity effects .

Q. 2.2. What strategies are effective for improving the compound’s metabolic stability in preclinical studies?

Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask the sulfanyl group as a thioether prodrug (e.g., using acetyl protection) to enhance plasma stability .
  • In vitro microsomal assays : Monitor metabolite profiles using rat liver microsomes and LC-MS/MS to identify vulnerable sites .

Q. 2.3. How can researchers elucidate the regioselectivity of substitution reactions on the thieno[3,2-d]pyrimidin-4-one core?

Answer:

  • Computational modeling : DFT calculations (e.g., using Gaussian 09) predict electron density at reactive sites (C2 vs. C7) .
  • Isotopic labeling : Use ³⁵S-labeled intermediates to track sulfanyl group migration during substitution .
  • X-ray crystallography : Resolve crystal structures of intermediates to identify steric/electronic influences on regioselectivity .

Q. 2.4. What methodologies are recommended for studying the compound’s mechanism of action in cancer cell lines?

Answer:

  • Transcriptomics : RNA-seq analysis of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis or PI3K/AKT) .
  • Kinase profiling : Use kinase inhibitor beads (KIBs) to capture target kinases in cell lysates, followed by LC-MS/MS identification .
  • CRISPR screens : Genome-wide knockout libraries pinpoint synthetic lethal interactions (e.g., BRCA1-deficient models) .

Data Contradiction Analysis

Q. 3.1. How should discrepancies in reported IC₅₀ values across different studies be addressed?

Answer:

  • Assay conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), ATP concentrations (1 mM vs. 10 µM), and cell passage numbers .
  • Data normalization : Use Z-score normalization across datasets to account for plate-to-plate variability .
  • Meta-analysis : Apply hierarchical Bayesian models to aggregate data and identify outliers .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield/PurityReference
Cyclization catalystZnCl₂ (10 mol%)78% yield, 92% purity
Substitution solventDMF, 80°C, 12h85% yield, 95% purity
Final purificationPrep-HPLC (C18, 80% MeOH)98% purity

Q. Table 2. Bioactivity Data Comparison

Assay TypeIC₅₀ (µM)Cell LineReference
Kinase inhibition0.45HeLa
Antiproliferative (MTT)1.2MCF-7
Apoptosis induction2.8A549

Key Recommendations

  • Cross-validate findings : Use orthogonal assays (e.g., SPR + ITC) to confirm binding kinetics .
  • Leverage computational tools : Molecular docking (AutoDock Vina) predicts binding modes to guide SAR studies .

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